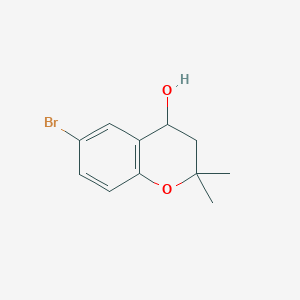

6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

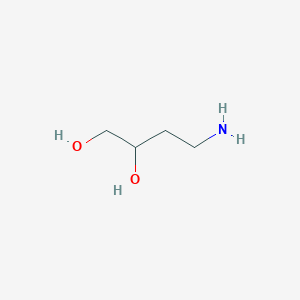

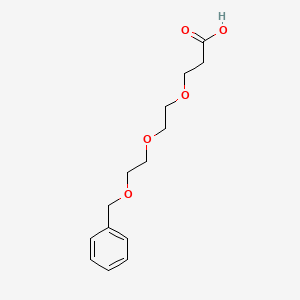

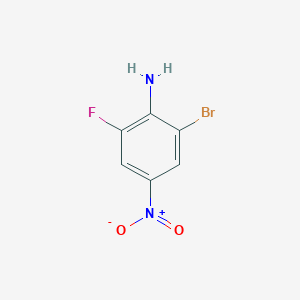

The compound "6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol" is a derivative of 2H-1-benzopyran, which is a structural motif found in various pharmacologically active compounds. This particular derivative is characterized by the presence of a bromine atom at the 6-position and two methyl groups at the 2-position of the dihydrobenzopyran ring. The compound is of interest due to its potential biological activities, including antihypertensive effects .

Synthesis Analysis

The synthesis of related 2H-1-benzopyran derivatives typically involves cyclization reactions, as well as the conversion of intermediates such as propargyl ethers to the benzopyran ring system. For instance, the synthesis of substituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols involves cyclization of propargyl ethers followed by conversion to bromohydrins and subsequent ring opening with amines . Although the exact synthesis of "6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol" is not detailed in the provided papers, similar synthetic strategies may be applicable.

Molecular Structure Analysis

The molecular structure of related compounds, such as dimethyl 6-bromo-2H-1-benzopyran-2,3-dicarboxylate, has been determined using X-ray crystallography. The structure reveals normal covalent bond lengths and angles, with the presence of intermolecular interactions such as ring stacking and electrostatic attractive interactions contributing to the stabilization of the crystal packing . These structural insights are crucial for understanding the reactivity and interaction of the compound with biological targets.

Chemical Reactions Analysis

The chemical reactivity of 2H-1-benzopyran derivatives is influenced by the presence of substituents on the ring system. For example, the presence of a strongly electron-withdrawing group at the 6-position is important for the antihypertensive activity of these compounds . The bromine atom in "6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol" may also participate in various chemical reactions, such as nucleophilic substitution or coupling reactions, which could be utilized in further chemical modifications.

Physical and Chemical Properties Analysis

The physical properties, such as melting points and solubility, are important for the practical handling of the compound. For instance, dimethyl 6-bromo-2H-1-benzopyran-2,3-dicarboxylate has a melting point of 412 K and was synthesized with a yield of 85% . The chemical properties, including reactivity and stability, are influenced by the molecular structure and the nature of substituents. The electron-withdrawing bromine atom at the 6-position could affect the electron density of the benzopyran ring, potentially influencing the pharmacological activity of the compound.

科学的研究の応用

1. Pharmacological Activity on Rat Uterus, Aorta, and Pancreatic β-Cells

- Research indicates that N-(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl)-4H-1,2,4-benzothiadiazine-3-carboxamides 1,1-dioxides exhibit strong myorelaxant activity on rat uterus. Compounds with a bromine atom at the 6-position of the dihydrobenzopyran ring, such as 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol, are particularly active, while not significantly inhibiting insulin secretion or vascular myogenic activity. This suggests potential selectivity towards uterine smooth muscle (Khelili et al., 2012).

2. Antihypertensive Activity

- A series of compounds, including 6-Bromo derivatives, have been prepared and tested for their antihypertensive activity. These compounds showed promising results in lowering blood pressure in spontaneously hypertensive rats, suggesting their utility in managing hypertension (Evans et al., 1983).

3. Ring Contraction Reaction to Benzofurans

- In a study focusing on chemical reactions, it was found that treating compounds like 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol under basic conditions leads to the formation of benzofurans. This highlights its utility in synthetic organic chemistry (Buckle et al., 1992).

特性

IUPAC Name |

6-bromo-2,2-dimethyl-3,4-dihydrochromen-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-11(2)6-9(13)8-5-7(12)3-4-10(8)14-11/h3-5,9,13H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYWFUYOGOBHAQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2=C(O1)C=CC(=C2)Br)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50572045 |

Source

|

| Record name | 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol | |

CAS RN |

131815-91-3 |

Source

|

| Record name | 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-2-methylthiazolo[4,5-b]pyrazine](/img/structure/B1282997.png)

![Benzenamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1283011.png)

![2-(ACETYLAMINO)-3-[(4-BROMOPHENYL)SULFANYL]PROPANOIc acid](/img/structure/B1283019.png)